cis-N-(2-Chlorophenyl)hexahydrophthalamic acid
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Overview
Description
cis-N-(2-Chlorophenyl)hexahydrophthalamic acid: is an organic compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.742 g/mol . This compound is a member of the hexahydrophthalamic acid family, characterized by the presence of a hexahydrophthalic acid moiety and a 2-chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(2-Chlorophenyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 2-chloroaniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-N-(2-Chlorophenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
cis-N-(2-Chlorophenyl)hexahydrophthalamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-(2-Chlorophenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- cis-N-(3-Chlorophenyl)hexahydrophthalamic acid
- cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid
- cis-N-(4-Chlorophenyl)hexahydrophthalamic acid
- cis-N-(2-Fluorophenyl)hexahydrophthalamic acid
Comparison: cis-N-(2-Chlorophenyl)hexahydrophthalamic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, the position and type of substituent on the phenyl ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
17716-14-2 |
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Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
(1S,2R)-2-[(2-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)/t9-,10+/m1/s1 |
InChI Key |
GWTZBHJKEUEFMK-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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